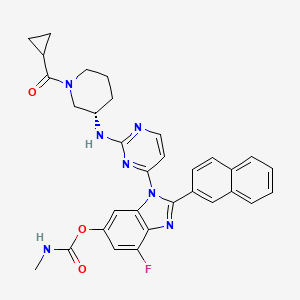

DC-BPi-03

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

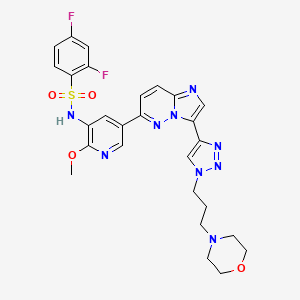

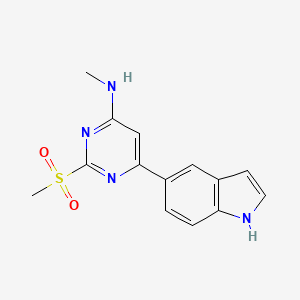

DC-BPi-03 is a novel inhibitor of the bromodomain and PHD finger transcription factor (BPTF-BRD). It has shown potential anticancer properties, particularly in leukemia research. The compound has an inhibitory concentration (IC50) of 698.3 nanomolar and a dissociation constant (Kd) of 2.81 micromolar .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DC-BPi-03 involves a structure-guided structure-activity relationship exploration. The effective structural fragments of the reported BPTF inhibitor TP-238 were synthetically modified to obtain this compound . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Currently, this compound is produced for research purposes only and is not available for industrial-scale production. The compound is synthesized in laboratories under controlled conditions to ensure high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

DC-BPi-03 primarily undergoes inhibition reactions where it binds to the bromodomain and PHD finger transcription factor, preventing its interaction with other molecules .

Common Reagents and Conditions

The compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. The solubility of this compound in DMSO is 33.33 milligrams per milliliter .

Major Products Formed

The primary product of the reaction involving this compound is the inhibited form of the bromodomain and PHD finger transcription factor, which leads to the suppression of cancer cell proliferation .

Aplicaciones Científicas De Investigación

DC-BPi-03 has several scientific research applications, including:

Chemistry: Used as a chemical probe to study the inhibition of bromodomain and PHD finger transcription factor.

Biology: Investigated for its role in regulating gene expression and chromatin remodeling.

Medicine: Explored for its potential anticancer properties, particularly in leukemia research.

Industry: Utilized in the development of new therapeutic agents targeting bromodomain and PHD finger transcription factor

Mecanismo De Acción

DC-BPi-03 exerts its effects by binding to the bromodomain and PHD finger transcription factor, inhibiting its interaction with acetylated histones. This inhibition disrupts the transcriptional regulation of genes involved in cancer cell proliferation and survival. The molecular targets of this compound include the bromodomain and PHD finger transcription factor, which plays a crucial role in chromatin remodeling and gene expression .

Comparación Con Compuestos Similares

DC-BPi-03 is compared with other BPTF inhibitors such as DC-BPi-07 and DC-BPi-11. These compounds have higher affinities and selectivities compared to this compound. DC-BPi-07 and DC-BPi-11 show selectivities 100-fold higher than those of other bromodomain targets . The uniqueness of this compound lies in its moderate potency and its potential as a lead compound for further optimization.

List of Similar Compounds

- DC-BPi-07

- DC-BPi-11

- TP-238 (reported BPTF inhibitor)

Propiedades

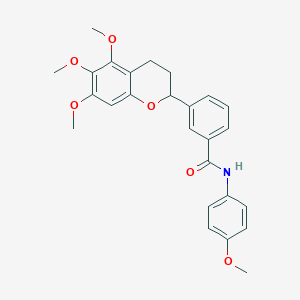

Fórmula molecular |

C14H14N4O2S |

|---|---|

Peso molecular |

302.35 g/mol |

Nombre IUPAC |

6-(1H-indol-5-yl)-N-methyl-2-methylsulfonylpyrimidin-4-amine |

InChI |

InChI=1S/C14H14N4O2S/c1-15-13-8-12(17-14(18-13)21(2,19)20)9-3-4-11-10(7-9)5-6-16-11/h3-8,16H,1-2H3,(H,15,17,18) |

Clave InChI |

RTONKOFFKFVXAW-UHFFFAOYSA-N |

SMILES canónico |

CNC1=NC(=NC(=C1)C2=CC3=C(C=C2)NC=C3)S(=O)(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)